REACTION_CXSMILES
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[OH-].[K+].[C:3]([C:7]1[C:8]([OH:16])=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[CH:12]=[O:13])([CH3:6])([CH3:5])[CH3:4].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20].CN(C)C(Cl)=S.C1COCC1>O.C1COCC1>[C:3]([C:7]1[CH:14]=[C:11]([CH:12]=[O:13])[C:10]([CH3:15])=[CH:9][C:8]=1[O:16][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:6])([CH3:5])[CH3:4] |f:0.1,4.5|
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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aqueous solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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99 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
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Name
|
|
Quantity
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180 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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135 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
|
86.1 g
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Type
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reactant
|
Smiles
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CN(C(=S)Cl)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
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|
Quantity
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108 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
dimethylthiocarbamoyl chloride THF
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CN(C(=S)Cl)C.C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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This mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to remove THF solvent
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Type
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TEMPERATURE
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Details
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thus increase
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Type
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CUSTOM
|
Details
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the rate of the bimolecular reaction
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Type
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DISTILLATION
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Details
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During the distillation
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Type
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TEMPERATURE
|
Details
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while maintaining the pH range between 12.0 and 11.6
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Type
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CUSTOM
|
Details
|
between 23-25° C
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Type
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DISTILLATION
|
Details
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The distillation
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Type
|
ADDITION
|
Details
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after all the dimethylthiocarbamoyl chloride-THF solution had been added
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Type
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STIRRING
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Details
|
Stirring at ambient pressure and temperature
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Type
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WAIT
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Details
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was continued for another 90 minutes
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Duration
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90 min
|
Type
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ADDITION
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Details
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A solution of ethyl acetate (150 mL) and heptane (150 mL) was added to the reaction mixture
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Type
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STIRRING
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Details
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after stirring
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Type
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CUSTOM
|
Details
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were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with 1:1 heptane/ethyl acetate (150 mL)
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Type
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EXTRACTION
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Details
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The combined organic extracts were extracted with 10% KOH (2×105 mL) and water (2×90 mL)
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Type
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CONCENTRATION
|
Details
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concentrated to an oil (210 gm)
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Type
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ADDITION
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Details
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This was diluted with methanol (120 mL)
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Type
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TEMPERATURE
|
Details
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The solution was warmed to 45° C.
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Type
|
ADDITION
|
Details
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water (20 mL) added
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Type
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TEMPERATURE
|
Details
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The solution was cooled to 25° C.
|
Type
|
ADDITION
|
Details
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50% NaOH (170 mg) was added
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Type
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CONCENTRATION
|
Details
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The resulting solution was concentrated to an oil (160 gm)
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Type
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DISSOLUTION
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Details
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This was redissolved in methanol (120 mL) at 50° C.
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Type
|
ADDITION
|
Details
|
water (15 mL) added
|
Type
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TEMPERATURE
|
Details
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The solution was cooled slowly with addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methylphenyl) ester seed crystals
|
Type
|
CUSTOM
|
Details
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Crystallization
|
Type
|
CUSTOM
|
Details
|
began at 43° C
|
Type
|
STIRRING
|
Details
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The mixture was stirred
|
Type
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TEMPERATURE
|
Details
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cooled over several hours to −5° C
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
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WASH
|
Details
|
the solid washed with 4:1 methanol/water (75 mL) and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |